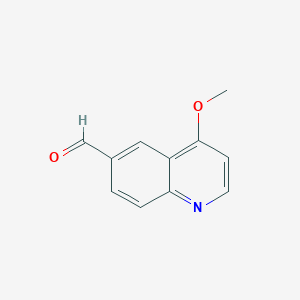
4-methoxyquinoline-6-carbaldehyde
概要
説明
4-methoxyquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with a methoxy group at the 4-position and an aldehyde group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyquinoline-6-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyquinoline.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-methoxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methoxy-quinoline-6-carboxylic acid.
Reduction: 4-Methoxy-quinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 4-methoxyquinoline-6-carbaldehyde is in the development of anticancer agents. Research has demonstrated that its derivatives exhibit substantial interactions with DNA and proteins, which are crucial for anticancer activity. For instance, complexes formed with palladium(II) have shown significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic benefits in oncology .
Antioxidant Properties
The compound also displays antioxidant properties, which have been studied for their effects on cellular processes such as cell proliferation and oxidative stress induction. In particular, studies have focused on its impact on lung carcinoma cells, suggesting that it may help mitigate oxidative damage and promote cell survival .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the synthesis of various quinoline derivatives that possess biological activity. The compound's ability to form complexes with metal ions like copper(II) and zinc(II) enhances its utility in biochemical studies . These metal complexes can influence enzyme function and cellular metabolism, making them valuable for research into metabolic pathways.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential . -
Biochemical Interaction Studies
Another research project focused on the interaction of this compound with copper(II) ions. The resulting complex demonstrated increased antioxidant activity compared to the free compound, suggesting potential applications in designing new antioxidant therapies . -
Synthesis Optimization
A patent described a method for synthesizing 4-methoxyquinoline derivatives with improved yields by optimizing reaction conditions. This work underscores the importance of solvent choice in enhancing reaction efficiency .
作用機序
The mechanism of action of 4-methoxyquinoline-6-carbaldehyde involves its interaction with specific molecular targets:
類似化合物との比較
4-Hydroxy-quinoline-6-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Chloro-quinoline-3-carbaldehyde: Contains a chloro group at the 2-position and an aldehyde group at the 3-position.
Uniqueness: 4-methoxyquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
4-methoxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-5-12-10-3-2-8(7-13)6-9(10)11/h2-7H,1H3 |
InChIキー |
PPIZVJOWBRTLTI-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(C=CC2=NC=C1)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














